3-Amino-4-ethoxybenzoic acid
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Overview
Description
3-Amino-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and an ethoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethoxybenzoic acid typically involves the nitration of 4-ethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as amines or hydroxylamines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino and ethoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated derivatives and other substituted benzoic acids.
Scientific Research Applications
3-Amino-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
3-Amino-4-methoxybenzoic acid: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
3-Amino-4-hydroxybenzoic acid: The presence of a hydroxyl group instead of an ethoxy group can significantly alter the compound’s chemical properties and biological activity.
4-Amino-3-ethoxybenzoic acid: The position of the amino and ethoxy groups is reversed, leading to different chemical behavior and applications.
Uniqueness: 3-Amino-4-ethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-4-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUINBMMWMTTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589823 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875256-49-8 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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